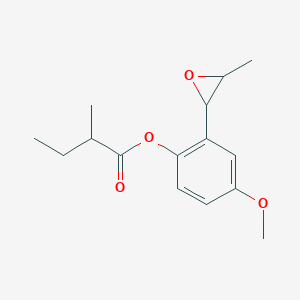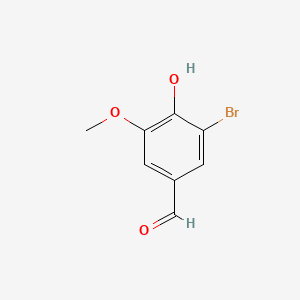
5-ブロモバニリン
概要
説明
It is a light brown crystalline powder with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical compounds.
科学的研究の応用
5-Bromovanillin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used to study the dechlorination of chlorocatechols in metabolically stable anaerobic cultures.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flavoring agents and fragrances.
作用機序
Target of Action
5-Bromovanillin is an antimicrobial agent that inhibits the growth of bacteria . The primary targets of 5-Bromovanillin are the enzymes in bacteria that are essential for their growth and survival .
Mode of Action
5-Bromovanillin interacts with its targets by binding to the enzymes, thereby inhibiting their activity . This interaction results in the disruption of essential biochemical processes within the bacteria, leading to their inability to grow and survive .
Biochemical Pathways
It is known that the compound interferes with the metabolic processes of bacteria, disrupting their normal function . The downstream effects of this disruption can include the death of the bacteria, preventing their proliferation .
Pharmacokinetics
Like other similar compounds, it is likely that 5-bromovanillin is absorbed into the body, distributed to the site of action, metabolized, and then excreted . These properties can impact the bioavailability of the compound, affecting its efficacy .
Result of Action
The result of 5-Bromovanillin’s action is the inhibition of bacterial growth . By binding to and inhibiting the activity of essential bacterial enzymes, 5-Bromovanillin disrupts the normal functioning of the bacteria, leading to their death . This makes 5-Bromovanillin an effective antimicrobial agent .
Action Environment
The action, efficacy, and stability of 5-Bromovanillin can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacteria it is acting upon .
生化学分析
Biochemical Properties
5-Bromovanillin plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the growth of bacteria by binding to the enzyme vanillin, forming a complex that blocks the reaction mechanism of the enzyme . This interaction disrupts the cell membrane and causes leakage of cellular contents, demonstrating its potent inhibitory effect on bacterial growth .
Cellular Effects
5-Bromovanillin influences various types of cells and cellular processes. It has been observed to cause skin irritation and eye irritation, indicating its impact on cellular integrity . Additionally, it may cause respiratory irritation, suggesting its potential effects on respiratory cells . The compound’s ability to disrupt cell membranes and cause leakage of cellular contents further highlights its impact on cellular function .
Molecular Mechanism
At the molecular level, 5-Bromovanillin exerts its effects through binding interactions with biomolecules. It forms a complex with the enzyme vanillin, inhibiting its activity and disrupting the cell membrane . This inhibition leads to the leakage of cellular contents and ultimately inhibits bacterial growth. The compound’s antimicrobial activity is also attributed to its high affinity for methanol solvent and inhibitor molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromovanillin have been studied over time to understand its stability and degradation. The compound is known to be stable under specific storage conditions, such as temperatures between 10°C and 25°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been extensively documented.
Metabolic Pathways
5-Bromovanillin is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been shown to inhibit the enzyme vanillin, which plays a role in bacterial metabolism . The compound’s ability to form complexes with vanillin and p-hydroxybenzoic acid disrupts the cell membrane and affects metabolic flux .
Transport and Distribution
Within cells and tissues, 5-Bromovanillin is transported and distributed through interactions with transporters and binding proteins. Its high affinity for methanol solvent and inhibitor molecules suggests that it may be efficiently transported within cellular environments . The compound’s localization and accumulation within cells are influenced by these interactions.
準備方法
Synthetic Routes and Reaction Conditions: 5-Bromovanillin is typically synthesized through the bromination of vanillin. The process involves the reaction of vanillin with bromine in an acidic solvent medium. The bromination is generally carried out using at least one mole of bromine for each mole of vanillin, with a slight excess of bromine to ensure complete reaction . The reaction is performed at temperatures ranging from 0 to 20°C, and the product is isolated as yellowish crystals with a high yield .
Industrial Production Methods: Industrial production of 5-Bromovanillin follows similar synthetic routes but on a larger scale. The process involves the use of bromine and vanillin in controlled conditions to ensure high purity and yield. The product is then purified through recrystallization and vacuum distillation to obtain the desired quality .
化学反応の分析
Types of Reactions: 5-Bromovanillin undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom in 5-Bromovanillin can be substituted with other electrophiles under appropriate conditions.
Oxidation: The aldehyde group in 5-Bromovanillin can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like nitronium ions can be used for substitution reactions.
Major Products:
Oxidation: 5-Bromovanillic acid.
Reduction: 5-Bromovanillyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
Vanillin: The parent compound of 5-Bromovanillin, known for its use as a flavoring agent.
5-Iodovanillin: Another halogenated derivative of vanillin with similar properties but different reactivity due to the presence of iodine instead of bromine.
4-Hydroxy-3-methoxybenzaldehyde: A structural isomer of vanillin with different substitution patterns on the benzene ring.
Uniqueness of 5-Bromovanillin: 5-Bromovanillin is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo specific electrophilic substitution reactions and its role as an intermediate in various synthetic pathways make it a valuable compound in organic chemistry .
特性
IUPAC Name |
3-bromo-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSHZDPXXKAHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022203 | |
| Record name | 5-Bromovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-76-4 | |
| Record name | 5-Bromovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-BROMOVANILLIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-BROMOVANILLIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromovanillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508WVS56PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

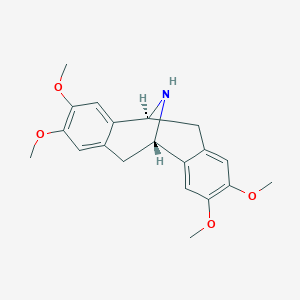
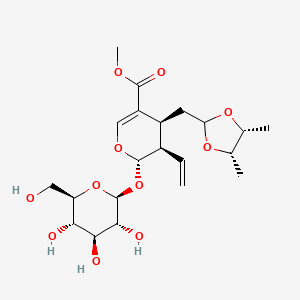
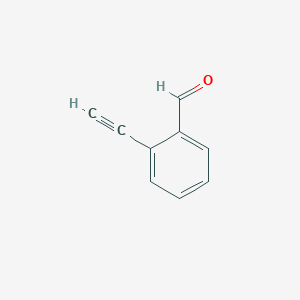
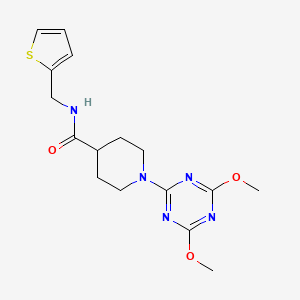
![1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)
![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate](/img/structure/B1209960.png)
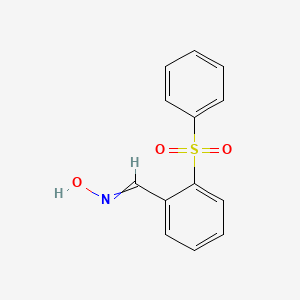
![5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
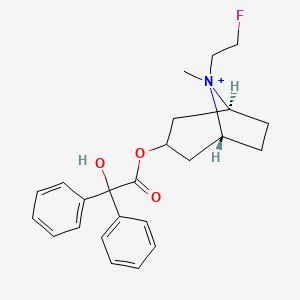
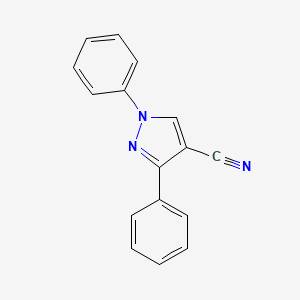
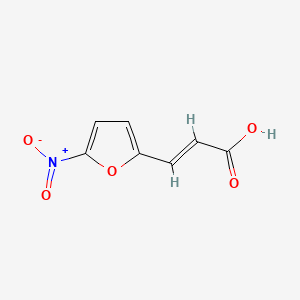
![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
